![molecular formula C15H22N4O2 B2436822 (5S,7R)-N-(Cyanomethyl)-N,1-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide CAS No. 2418596-37-7](/img/structure/B2436822.png)
(5S,7R)-N-(Cyanomethyl)-N,1-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide
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Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The structure of similar compounds is often confirmed by techniques such as FTIR, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can participate in reactions with electrophiles and nucleophiles, and can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrazole derivatives are generally stable compounds. They can exhibit different levels of solubility, reactivity, and acidity depending on the substituents attached to the pyrazole ring .Mechanism of Action
Future Directions
properties
IUPAC Name |
(5S,7R)-N-(cyanomethyl)-N,1-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-5-18(8-7-16)15(20)13-12-9-10(3)21-11(4)14(12)19(6-2)17-13/h10-11H,5-6,8-9H2,1-4H3/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYFCBVNDLPCLS-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CC(OC2C)C)C(=N1)C(=O)N(CC)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C[C@@H](O[C@@H]2C)C)C(=N1)C(=O)N(CC)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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